N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine and 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol. The key steps may involve:
Acylation: Reacting 3,4-dimethylphenylamine with an acylating agent to form an intermediate.
Thiol Addition: Introducing the thiol group from 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to the intermediate under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other thienopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H21N3O2S2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O2S2/c1-10-6-7-14(8-11(10)2)20-15(23)9-25-19-21-17-16(18(24)22(19)5)12(3)13(4)26-17/h6-8H,9H2,1-5H3,(H,20,23) |
InChI Key |
ZKDCNXSPUKLXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C)C |
Origin of Product |
United States |
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